Rifamexil
Overview
Description
Rifamexil is a derivative of rifamycin, an antibiotic known for its broad-spectrum antibacterial properties. This compound is particularly noted for its polymorphism, exhibiting multiple crystalline forms, an amorphous material, and several solvates . This compound is part of the ansamycin family and is used primarily for its antibacterial properties.
Preparation Methods
The synthesis of rifamexil involves several steps, starting from rifamycin S. The process typically includes the formation of intermediate compounds, which are then converted into this compound through specific reaction conditions. Industrial production methods often utilize continuous flow synthesis to improve efficiency and yield . This method involves the use of microreactors to couple reaction steps and purification processes, resulting in a higher overall yield and reduced reagent consumption.
Chemical Reactions Analysis
Rifamexil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butylamine and 1-amino-4-methylpiperazine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of rifamycin S with tert-butylamine in a microreactor can yield this compound with a high overall yield .
Scientific Research Applications
Rifamexil has a wide range of scientific research applications. In chemistry, it is used to study polymorphism and the effects of different crystalline forms on biological activity . In biology and medicine, this compound is investigated for its antibacterial properties and potential use in treating infections caused by gram-positive and some gram-negative bacteria . Industrial applications include the development of more efficient synthesis methods and the study of its interactions with other compounds.
Mechanism of Action
Rifamexil exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase, thereby suppressing RNA synthesis . This inhibition prevents the transcription process, ultimately leading to the death of the bacterial cells. The molecular targets involved in this mechanism include the beta-subunit of the RNA polymerase enzyme .
Comparison with Similar Compounds
Rifamexil is similar to other rifamycin derivatives, such as rifampicin, rifabutin, and rifapentine . this compound is unique in its polymorphism and the variety of crystalline forms it exhibits . This polymorphism can affect its biological activity and interactions with other compounds, making it a valuable subject of study in pharmaceutical research.
Similar Compounds::- Rifampicin
- Rifabutin
- Rifapentine
This compound’s unique polymorphic properties and its broad-spectrum antibacterial activity distinguish it from other rifamycin derivatives, making it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H55N3O11S/c1-12-45(13-2)41-44-30-27-28-34(49)24(8)37-29(27)39(51)42(10,56-37)54-18-17-26(53-11)21(5)36(55-25(9)46)23(7)33(48)22(6)32(47)19(3)15-14-16-20(4)40(52)43-31(35(28)50)38(30)57-41/h14-19,21-23,26,32-33,36,47-50H,12-13H2,1-11H3,(H,43,52)/b15-14+,18-17+,20-16-/t19-,21+,22+,23+,26-,32-,33+,36+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLQVMGAXZJADU-ZRWMMNBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC2=C(S1)C3=C(C4=C2C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N3)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55N3O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113102-19-5 | |
Record name | Rifamexil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113102195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIFAMEXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TWQ7Q5NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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